![molecular formula C17H21F3N4 B6769492 N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine](/img/structure/B6769492.png)
N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine
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Overview
Description
N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine is a complex organic compound that features a pyrazole ring, a quinoline ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine typically involves multi-step organic reactions
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of Quinoline Ring: The quinoline ring can be formed via a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone in the presence of a strong acid.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the quinoline ring may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar pyrazole and quinoline structure but differs in the presence of a chloro and nitro group instead of a trifluoromethyl group.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains a pyrazole ring and is evaluated for its anti-tubercular potential.
Uniqueness
The unique combination of the pyrazole, quinoline, and trifluoromethyl groups in N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4/c1-10(6-13-7-11(2)23-24-13)22-16-5-3-4-15-14(16)8-12(9-21-15)17(18,19)20/h7-10,16,22H,3-6H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIOCXMUQHVWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(C)NC2CCCC3=C2C=C(C=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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